Diphenyl [({[2-chloro-5-(trifluoromethyl)anilino]carbothioyl}amino)(2,4-dichlorophenyl)methyl]phosphonate
Description
Diphenyl [({[2-chloro-5-(trifluoromethyl)anilino]carbothioyl}amino)(2,4-dichlorophenyl)methyl]phosphonate is a synthetic organophosphorus compound characterized by a phosphonate core esterified with two phenyl groups. Its structure integrates a carbothioamide moiety linked to a 2-chloro-5-(trifluoromethyl)anilino group and a 2,4-dichlorophenylmethyl substituent. The compound’s structural complexity and halogen-rich design align with trends observed in bioactive phosphonates and carbothioamide derivatives, which are known for their roles in targeting viral enzymes or bacterial systems .
Properties
IUPAC Name |
1-[2-chloro-5-(trifluoromethyl)phenyl]-3-[(2,4-dichlorophenyl)-diphenoxyphosphorylmethyl]thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H19Cl3F3N2O3PS/c28-18-12-13-21(23(30)16-18)25(35-26(40)34-24-15-17(27(31,32)33)11-14-22(24)29)39(36,37-19-7-3-1-4-8-19)38-20-9-5-2-6-10-20/h1-16,25H,(H2,34,35,40) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPLWGTFXLWAOFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OP(=O)(C(C2=C(C=C(C=C2)Cl)Cl)NC(=S)NC3=C(C=CC(=C3)C(F)(F)F)Cl)OC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H19Cl3F3N2O3PS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
645.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
Diphenyl [({[2-chloro-5-(trifluoromethyl)anilino]carbothioyl}amino)(2,4-dichlorophenyl)methyl]phosphonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: Halogen atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different phosphonate derivatives, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
Diphenyl [({[2-chloro-5-(trifluoromethyl)anilino]carbothioyl}amino)(2,4-dichlorophenyl)methyl]phosphonate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of other organophosphorus compounds.
Medicine: Investigated for its potential use in developing new pharmaceuticals.
Industry: Utilized in the production of pesticides and other chemical products.
Mechanism of Action
The mechanism of action of Diphenyl [({[2-chloro-5-(trifluoromethyl)anilino]carbothioyl}amino)(2,4-dichlorophenyl)methyl]phosphonate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific application of the compound .
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Phosphonate Derivatives
Diethyl [(5-Chloro-2-hydroxyanilino)(4-chlorophenyl)methyl]phosphonate
- Structural Similarities: Shares a phosphonate backbone and halogenated aromatic substituents (4-chlorophenyl and 5-chloro-2-hydroxyanilino groups).
- Key Differences : Uses diethyl ester groups instead of diphenyl esters. The absence of a trifluoromethyl group and carbothioamide moiety distinguishes its reactivity.
- Bioactivity: Exhibits antibacterial activity against Gram-positive and Gram-negative bacteria, attributed to hydrogen-bonding interactions (O–H⋯O and N–H⋯O) and structural mimicry of α-amino acids .
Diphenyl Ethers and Sulfides
- Structural Analogues : Alkylated diphenyl ethers and sulfides (e.g., polyoxyethylene diphenyl ethers) share aromaticity and ester/sulfide linkages.
- Functional Contrast : These compounds are primarily surfactants or polymer precursors, lacking the carbothioamide or phosphonate functionalities critical for enzyme inhibition .
Carbothioamide Derivatives
Pyrazole-4-Carbothioamide Derivatives (A1–A18)
- Structural Overlap : Carbothioamide group and halogenated aromatic rings (e.g., 4-chlorophenylacetyl in A5).
- Bioactivity Insights: A5 (4-Chlorophenylacetyl-substituted): IC₅₀ = 4 µM against HIV-1 RNase H, highlighting the importance of halogen placement (4-Cl optimal). A6 (Carboxamide vs. A7 (Double Halogenation): Complete loss of activity, indicating steric hindrance from additional halogens .
N-[(2′,3′,4′-O-Triacetyl-α-L-Rhamnosyloxy) Benzyl] Hydrazine Carbothioamide (MC-H)
- Functional Comparison : A glycosylated carbothioamide with antiviral properties. Unlike the target compound, MC-H’s bioactivity derives from sugar moieties enhancing cellular uptake, whereas halogenated phosphonates rely on hydrophobic interactions .
Table 1: Comparative Analysis of Key Compounds
Substituent Effects on Activity
- Halogenation: 2,4-Dichlorophenyl vs. 4-Chlorophenyl: The target compound’s 2,4-diCl group may enhance lipophilicity and target binding compared to mono-halogenated analogues (e.g., A5). However, over-halogenation (as in A7) disrupts activity . Trifluoromethyl Group: The 5-CF₃ substituent in the target compound could improve metabolic stability and electron-withdrawing effects, analogous to fluorinated pharmaceuticals.
- Phosphonate Ester Groups: Diphenyl vs.
Biological Activity
Diphenyl [({[2-chloro-5-(trifluoromethyl)anilino]carbothioyl}amino)(2,4-dichlorophenyl)methyl]phosphonate is a complex phosphonate compound with potential biological activity. This article reviews its biological properties, focusing on its mechanism of action, inhibitory effects on serine proteases, and application in medicinal chemistry.
Chemical Structure and Properties
- Molecular Formula : C27H19Cl3F3N2O3PS
- Molecular Weight : 645.84 g/mol
- CAS Number : [not provided]
The compound features a diphenyl phosphonate moiety, which is known for its reactivity with serine residues in active sites of enzymes.
Diphenyl phosphonates interact with serine proteases by forming a covalent bond with the serine hydroxyl group at the active site. This interaction leads to the formation of a phosphonate ester, effectively inhibiting enzyme activity. The stereochemistry of the phosphonate plays a crucial role in its reactivity; specifically, the (R)-enantiomer demonstrates significantly higher potency compared to the (S)-enantiomer against serine proteases like chymotrypsin .
Biological Activity and Inhibition Studies
-
Inhibition of Serine Proteases :
- Studies have shown that diphenyl phosphonates can serve as mechanism-based inhibitors for various serine proteases, including trypsin-like proteases and granzyme A. For instance, specific derivatives have been synthesized and evaluated for their inhibitory potency against these enzymes .
- Among synthesized compounds, Z-(4-AmPhe)P(OPh)₂ was identified as a potent inhibitor for granzyme A, while Z-LysP(OPh)₂ showed effectiveness against granzyme K and tryptase .
- Stereochemical Effects :
Case Studies
-
Study on Chymotrypsin :
A study evaluated the selective modification of chymotrypsin by epimeric dipeptidyl derivatives containing diphenyl phosphonate moieties. The (R)-epimer exhibited superior inactivation capabilities compared to the (S)-epimer, highlighting the importance of stereochemistry in therapeutic applications . -
Granzyme Inhibition :
A series of amino acid and peptidyl diphenyl phosphonate esters were synthesized to identify selective inhibitors for various granzyme proteases. The results indicated that certain derivatives were more effective than others, paving the way for potential therapeutic agents in cancer treatment where granzyme activity is implicated .
Summary Table of Biological Activity
| Compound | Target Enzyme | Inhibition Type | Potency |
|---|---|---|---|
| Z-(4-AmPhe)P(OPh)₂ | Granzyme A | Competitive | High |
| Z-LysP(OPh)₂ | Granzyme K | Competitive | Moderate |
| (R)-epimer | Chymotrypsin | Mechanism-based | Very High |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
